molecular formula C25H20FN3O2 B14992633 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14992633
M. Wt: 413.4 g/mol
InChI Key: CXLWOEKFLWICEC-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of the fluorophenyl, hydroxyphenyl, and phenylethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, using advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core.

    Substitution: The fluorophenyl and phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while substitution reactions could introduce new functional groups to the fluorophenyl or phenylethyl moieties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its functional groups.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to interact with these targets in specific ways, potentially leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one include other pyrrolo[3,4-c]pyrazole derivatives with different substituents. These compounds may share some properties but differ in their specific activities and applications.

Uniqueness

The uniqueness of 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H20FN3O2

Molecular Weight

413.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H20FN3O2/c26-18-12-10-17(11-13-18)24-21-22(19-8-4-5-9-20(19)30)27-28-23(21)25(31)29(24)15-14-16-6-2-1-3-7-16/h1-13,24,30H,14-15H2,(H,27,28)

InChI Key

CXLWOEKFLWICEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=C(C=C5)F

Origin of Product

United States

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